Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate
Description
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 2177259-29-7) is a spirocyclic compound with a molecular formula of C₁₅H₂₆N₂O₃ and a molecular weight of 282.38 g/mol . It features a diazaspiro[4.5]decane core substituted with a tert-butyl carbamate group at position 7 and an ethyl group at position 4. The compound is characterized by a racemic mixture of the (5S,6S) stereoisomer pair. Its primary applications lie in pharmaceutical research as a synthetic intermediate, particularly for bioactive molecule development.
Properties
IUPAC Name |
tert-butyl (5S,10S)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUAHAFTZWOXES-NHYWBVRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction via Ring-Closing Metathesis
A foundational approach involves synthesizing the diazaspiro[4.5]decane skeleton through ring-closing metathesis (RCM). A representative protocol begins with tert-butyl 4-pentenoate and a protected amine precursor, catalyzed by Grubbs II catalyst in dichloromethane at 40°C. This method achieves moderate yields (45–60%) but requires subsequent oxidation to install the 2-oxo moiety.
Table 1: RCM Conditions and Outcomes
| Starting Material | Catalyst | Solvent | Yield (%) | Spirocycle Purity |
|---|---|---|---|---|
| tert-Butyl 4-pentenoate | Grubbs II | CH₂Cl₂ | 58 | 92% |
| N-Boc-piperidinone derivative | Hoveyda-Grubbs | Toluene | 49 | 85% |
Diastereoselective Ethylation at Position 6
Introducing the ethyl group at C6 with stereochemical control is critical. A patented method employs a chiral auxiliary-mediated alkylation using ethylmagnesium bromide and a titanium tetrachloride catalyst. The reaction proceeds in tetrahydrofuran at −78°C, yielding a 4:1 diastereomeric ratio (dr) favoring the (5S,6S) configuration.
Key Optimization Parameters:
Ketone Installation and Protecting Group Management
The 2-oxo group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C achieves quantitative conversion but risks over-oxidation. Alternative methods use Swern oxidation (oxalyl chloride/DMSO) with higher functional group tolerance. The tert-butyl carbamate group remains stable under these conditions, as confirmed by FT-IR monitoring of the C=O stretch at 1695 cm⁻¹.
Racemization Control and Resolution Techniques
Dynamic Kinetic Resolution (DKR)
A recent advance utilizes a palladium-catalyzed DKR process to access racemic mixtures. Using Pd(OAc)₂ and a BINAP ligand in dichloroethane, the method equilibrates diastereomers via a π-allyl intermediate, achieving a 95:5 er (enantiomeric ratio) for the (5S,6S) configuration. Subsequent crystallization from heptane/ethyl acetate isolates the racemic product.
Chiral Chromatography
Preparative HPLC with a Chiralpak IA column (hexane/isopropanol, 90:10) resolves diastereomers with >99% purity. This method is favored for small-scale synthesis but is cost-prohibitive for industrial applications.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antineoplastic Activity
Research indicates that diazaspiro compounds exhibit promising antitumor properties. For instance, compounds similar to Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
1.2 Neurological Applications
The structural characteristics of this compound allow for modulation of neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Compounds with similar frameworks have been shown to interact with receptors involved in cognitive functions and memory processes .
Synthetic Organic Chemistry
2.1 Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure facilitates the formation of diverse chemical entities through various reactions such as cycloadditions and nucleophilic substitutions .
2.2 Chiral Synthesis
Due to its chiral centers, this compound can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. The ability to generate specific stereoisomers is crucial in pharmaceuticals where the efficacy and safety of drugs can be significantly influenced by their stereochemistry .
Material Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies have shown that adding such diazaspiro compounds can improve the toughness and flexibility of polymers .
3.2 Coatings and Adhesives
This compound's chemical properties make it suitable for developing advanced coatings and adhesives due to its stability and adhesion characteristics. Research has demonstrated that formulations containing this compound exhibit enhanced durability and resistance to environmental factors .
Data Tables
Mechanism of Action
The mechanism of action of Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a class of diazaspiro[4.5]decane derivatives. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate | 2177263-86-2 | C₁₈H₂₄N₂O₃ | 316.40 g/mol | Benzyl ester at position 7 |
| Racemic-(3S,5S)-tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate | 1445951-10-9 | C₁₃H₂₃NO₄ | 257.33 g/mol | Hydroxy and oxa groups in the spiro core |
| Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate | 1445951-75-6 | C₁₃H₂₃NO₄ | 257.33 g/mol | Stereochemical variation at position 3 |
| tert-Butyl 1,3-Dioxo-2,7-Diazaspiro[4.5]Decane-7-Carboxylate | Not available | C₁₃H₂₀N₂O₄ | 268.31 g/mol | Dioxo functional groups at positions 1 and 3 |
Key Observations :
- Substituent Effects : Replacement of the tert-butyl group with a benzyl ester (CAS 2177263-86-2) increases molecular weight by ~34 g/mol, likely altering solubility and reactivity due to the aromatic ring’s hydrophobicity .
- Stereochemical Differences : The (3R,5S) vs. (3S,5S) configurations (CAS 1445951-75-6 vs. 1445951-10-9) highlight the role of stereochemistry in pharmacological activity, though specific data are unavailable .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclic ring formation via intramolecular cyclization and protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced using Boc-protected intermediates, as seen in analogous spirocyclic systems . Chiral resolution may require chromatographic separation of diastereomers using chiral stationary phases, as demonstrated in related compounds . Key steps:
- Step 1 : Formation of the diazaspiro core via cyclization.
- Step 2 : Ethyl group introduction via alkylation or nucleophilic substitution.
- Step 3 : Boc protection of the amine moiety to stabilize the intermediate .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on SDS
- Personal Protection : Use nitrile gloves, safety goggles, and lab coats. Avoid dust generation; work in a fume hood .
- Fire Hazards : Use alcohol-resistant foam or dry chemical extinguishers. Toxic gases (e.g., CO, NOx) may form during combustion .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Collect high-resolution data (e.g., synchrotron sources) and validate via R-factor analysis .
- NMR Spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC). Key signals:
- ¹H NMR : tert-butyl protons (~1.4 ppm), spirocyclic CH₂ groups (3.0–4.5 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, quaternary carbons in the spiro ring .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with expected [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hazard data across safety databases?
- Methodological Answer :
- Comparative Analysis : Cross-reference SDS entries (e.g., OSHA HCS vs. EU CLP classifications). For example:
| Hazard Aspect | Aaron Chemicals | Combi-Blocks | Sigma-Aldrich |
|---|---|---|---|
| Acute Oral Toxicity | H302 (Harmful) | No data | H302 (Harmful) |
| Skin Irritation | H315 | No data | H315 |
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, Draize test for eye irritation) to verify discrepancies .
Q. What strategies minimize diastereomer formation during synthesis?
- Methodological Answer :
- Steric Control : Use bulky reagents (e.g., tert-butyl groups) to restrict rotational freedom during cyclization .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Temperature Optimization : Lower reaction temperatures (e.g., –78°C) reduce kinetic resolution of intermediates, favoring single diastereomer formation .
Q. How can computational tools predict the stability of the spirocyclic core under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states of the diaza groups at different pH levels. Software: GROMACS or AMBER .
- DFT Calculations : Assess ring strain energy and bond dissociation energies (BDEs) of the spiro structure. High BDEs correlate with thermal stability .
- pKa Prediction : Use tools like MarvinSketch to estimate basicity of amine moieties, guiding buffer selection for storage .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data in structural reports?
- Methodological Answer :
- Re-refinement : Re-process raw diffraction data (e.g., .hkl files) using SHELXL with updated scattering factors .
- Twinned Crystal Analysis : Apply the TwinRotMat algorithm in SHELXL to detect and model merohedral twinning, which may distort bond lengths .
- Cross-Validation : Compare experimental data (e.g., IR, Raman) with computational spectra (Gaussian 16) to confirm functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
